![molecular formula C12H16N2 B2916774 Spiro[3-azaindoline-2,1'-cyclohexane] CAS No. 3190-03-2](/img/structure/B2916774.png)
Spiro[3-azaindoline-2,1'-cyclohexane]
Overview
Description
Spiro[3-azaindoline-2,1’-cyclohexane] is a heterocyclic compound with a unique spiro structure, where a cyclohexane ring is fused to an azaindoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-azaindoline-2,1’-cyclohexane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of Spiro[3-azaindoline-2,1’-cyclohexane] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Spiro[3-azaindoline-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted azaindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro[3-azaindoline-2,1’-cyclohexane] is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, Spiro[3-azaindoline-2,1’-cyclohexane] derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, Spiro[3-azaindoline-2,1’-cyclohexane] is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Spiro[3-azaindoline-2,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Similar spiro structure but with an indole moiety.
Spirooxindole: Contains an oxindole moiety.
Spirobenzimidazole: Features a benzimidazole ring
Uniqueness
Spiro[3-azaindoline-2,1’-cyclohexane] is unique due to its specific azaindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other spiro compounds .
Biological Activity
Spiro[3-azaindoline-2,1'-cyclohexane] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
Spiro[3-azaindoline-2,1'-cyclohexane] features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the azabicyclic framework enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro[3-azaindoline-2,1'-cyclohexane] derivatives. For instance, compounds synthesized from this scaffold demonstrated potent antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells.
Case Study: Antiproliferative Effects
In a study involving several synthesized analogs of spiro[3-azaindoline-2,1'-cyclohexane], it was found that certain compounds exhibited IC50 values as low as 0.15 μM against the PC3 prostate cancer cell line, indicating strong antiproliferative activity . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 6f | MCF7 | 0.25 | Apoptosis induction |
Compound 4PP | HCT116 | 0.15 | Cell cycle arrest |
Compound 3k | PC3 | 0.15 | Apoptosis and necrosis formation |
Antimicrobial Activity
The antimicrobial properties of spiro[3-azaindoline-2,1'-cyclohexane] have also been extensively studied. Compounds derived from this structure have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Case Study: Antimicrobial Efficacy
In a high-throughput screening study, several spirocyclic compounds were identified with minimum inhibitory concentrations (MIC) below 20 µM against MRSA strains . Notably, one derivative exhibited an MIC of just 0.98 μg/mL against MRSA ATCC 43300 .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
Compound 3k | MRSA ATCC 43300 | 0.98 |
Compound X | Mycobacterium tuberculosis | <20 |
Antiviral Activity
Emerging data suggests that spiro[3-azaindoline-2,1'-cyclohexane] may possess antiviral properties as well. In vitro studies indicate that certain derivatives demonstrate activity against SARS-CoV-2, with some compounds showing potency several times greater than standard antiviral agents like chloroquine .
The antiviral mechanism is believed to involve inhibition of viral entry or replication within host cells. Flow cytometry analyses have shown that these compounds can induce apoptosis in infected cells, thereby reducing viral load .
Structure-Activity Relationship (SAR)
The biological activities of spiro[3-azaindoline-2,1'-cyclohexane] derivatives are closely linked to their chemical structure. Modifications at specific positions on the spirocyclic framework can significantly alter potency and selectivity for different biological targets.
Key Findings in SAR Studies
- Substituent Effects : Adding various functional groups can enhance activity against specific targets.
- Ring Size Influence : The cyclohexane moiety plays a critical role in maintaining the spatial orientation necessary for target interaction.
- Nitrogen Positioning : The positioning of nitrogen atoms within the structure affects binding affinity to proteins involved in cancer progression and microbial resistance .
Q & A
Q. Basic: What are the standard synthetic protocols for Spiro[3-azaindoline-2,1'-cyclohexane] derivatives?
Answer:
The synthesis typically involves tri(n-butyl)phosphine (P(n-Bu)₃)-catalyzed domino reactions under inert conditions. A representative protocol includes:
- Reagents : Isothiomalononitrile (0.5 mmol) and biscoumarins (0.6 mmol) in chloroform (10 mL).
- Catalyst : P(n-Bu)₃ (20 mol%) injected via syringe.
- Conditions : Stirring at 65°C for 6 hours under nitrogen .
- Workup : Solvent removal followed by column chromatography (petroleum ether/ethyl acetate, 15:1 v/v).
Key parameters include strict anhydrous conditions, precise stoichiometry, and temperature control. Yields range from 65–85%, depending on substituents .
Q. Basic: How is the structural confirmation of spiro compounds achieved?
Answer:
Structural elucidation employs multi-spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, spiro[cyclohexane-1,3'-indoline] derivatives show distinct aromatic (δ 7.0–7.6 ppm) and spirocyclic CH₂ signals (δ 4.3–5.2 ppm) .
- HRMS : Confirms molecular formulas (e.g., C₁₈H₂₄N₂O for a derivative with m/z 284.3960 ).
- X-ray crystallography : Software like ORTEP-3 or WinGX generates 3D structures, validating spiro connectivity and chair conformations .
Q. Advanced: How to optimize reaction conditions for improved stereoselectivity in spiro compound synthesis?
Answer:
Stereoselectivity depends on catalyst choice, solvent polarity, and substituent effects:
- Catalyst : P(n-Bu)₃ outperforms PPh₃ due to stronger nucleophilicity, enabling selective C–S bond cleavage and spirocyclization .
- Solvent : Chloroform enhances polar transition-state stabilization vs. acetonitrile, favoring specific diastereomers .
- Substituents : Electron-donating groups (e.g., –OCH₃) on biscoumarins increase yield by stabilizing intermediates. For example, 3-(ethoxycarbonylmethyl)indole derivatives achieve >75% yield .
Q. Advanced: What computational methods are used to analyze spiro structure conformations?
Answer:
- Ring puckering analysis : Cremer-Pople parameters quantify cyclohexane chair distortions. For instance, puckering amplitude (θ) and phase angle (φ) differentiate axial vs. equatorial substituents .
- DFT calculations : Gaussian software predicts energy barriers for chair flips (e.g., ΔG‡ ~10 kcal/mol for spiro[cyclohexane-azaindoline]) .
- Molecular dynamics (MD) : Simulates conformational interconversion in solution, validated by VT-NMR (variable-temperature) experiments .
Q. Advanced: How to address discrepancies in synthetic yields when varying substituents?
Answer:
Contradictions arise from steric/electronic effects and competing pathways:
- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce yields (<50%) by impeding cyclization .
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) slow domino reactions, requiring higher temperatures (80°C) .
- Side reactions : Competing [3+2] vs. [4+2] cycloadditions are monitored via TLC and quenched with pH 7 buffer .
Q. Advanced: What strategies are employed in designing biologically active spiro derivatives?
Answer:
- Molecular docking : AutoDock Vina screens spiro libraries against targets (e.g., PARP-1), prioritizing derivatives with hydrogen bonds to catalytic residues .
- SAR studies : Substituent modifications (e.g., –CN at C4) enhance kinase inhibition (IC₅₀ < 100 nM for HPK1 inhibitors) .
- Metabolic stability : LogP optimization (<3) via introducing polar groups (e.g., –OH) improves pharmacokinetics .
Q. Advanced: How to resolve inconsistencies in reported reaction mechanisms for spirocyclization?
Answer:
Mechanistic contradictions are addressed via:
- Isotopic labeling : ¹³C-tracing identifies nucleophilic attack sites (e.g., C3 of indoline vs. C2 of cyclohexane) .
- Kinetic studies : Pseudo-first-order rate constants (kobs) reveal rate-determining steps (e.g., C–S bond cleavage) .
- In situ IR : Monitors intermediate formation (e.g., thiirane intermediates at 1650 cm⁻¹) .
Properties
IUPAC Name |
spiro[1,3-dihydrobenzimidazole-2,1'-cyclohexane] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13-14H,1,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEQCYWQCBWFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346489 | |
Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-03-2 | |
Record name | 1,3‐Dihydrospiro[1,3‐benzodiazole‐2,1'‐ cyclohexane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRO(CYCLOHEXANE-1,2'-BENZIMIDAZOLINE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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